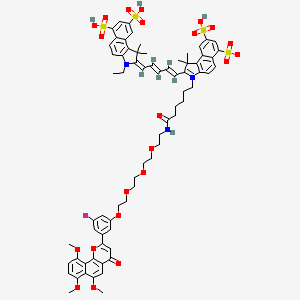

Cyp1B1-IN-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C71H76FN3O22S4 |

|---|---|

Molecular Weight |

1470.6 g/mol |

IUPAC Name |

2-[(1E,3E,5E)-5-(3-ethyl-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene)penta-1,3-dienyl]-3-[6-[2-[2-[2-[2-[3-fluoro-5-(6,7,10-trimethoxy-4-oxobenzo[h]chromen-2-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexyl]-1,1-dimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate |

InChI |

InChI=1S/C71H76FN3O22S4/c1-9-74-53-21-19-48-50(37-46(98(78,79)80)39-60(48)100(84,85)86)67(53)70(2,3)62(74)16-12-10-13-17-63-71(4,5)68-51-38-47(99(81,82)83)40-61(101(87,88)89)49(51)20-22-54(68)75(63)26-15-11-14-18-64(77)73-25-27-93-28-29-94-30-31-95-32-33-96-45-35-43(34-44(72)36-45)58-42-55(76)52-41-59(92-8)65-56(90-6)23-24-57(91-7)66(65)69(52)97-58/h10,12-13,16-17,19-24,34-42H,9,11,14-15,18,25-33H2,1-8H3,(H4-,73,77,78,79,80,81,82,83,84,85,86,87,88,89) |

InChI Key |

QOJJYJBQTOBJGR-UHFFFAOYSA-N |

Isomeric SMILES |

CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C(/C1=C\C=C\C=C\C4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)[O-])CCCCCC(=O)NCCOCCOCCOCCOC7=CC(=CC(=C7)C8=CC(=O)C9=C(O8)C1=C(C=CC(=C1C(=C9)OC)OC)OC)F)(C)C |

Canonical SMILES |

CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)[O-])CCCCCC(=O)NCCOCCOCCOCCOC7=CC(=CC(=C7)C8=CC(=O)C9=C(O8)C1=C(C=CC(=C1C(=C9)OC)OC)OC)F)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Mechanism of Action of CYP1B1 Inhibitors: A Technical Guide for Researchers

Introduction

Cytochrome P450 1B1 (CYP1B1) has emerged as a significant therapeutic target, particularly in the fields of oncology and ophthalmology. This enzyme, a member of the cytochrome P450 superfamily, is primarily localized to the endoplasmic reticulum and is involved in the metabolism of a wide range of endogenous and exogenous compounds.[1][2][3] Notably, CYP1B1 is overexpressed in a vast array of human tumors, including breast, colon, lung, and prostate cancers, while its expression in corresponding normal tissues is often minimal.[4][5][6] This differential expression pattern makes CYP1B1 an attractive target for the development of selective anti-cancer agents.

This technical guide provides an in-depth exploration of the mechanism of action of CYP1B1 inhibitors, intended for researchers, scientists, and drug development professionals. While specific data for a compound designated "Cyp1B1-IN-6" is not available in the public domain, this document outlines the established mechanisms through which known CYP1B1 inhibitors exert their effects. The principles and methodologies described herein are directly applicable to the characterization of novel inhibitors such as this compound.

Core Function of the CYP1B1 Enzyme

CYP1B1 is a monooxygenase that catalyzes phase I metabolic reactions, typically involving the introduction or exposure of functional groups on its substrates.[3] Its key functions include:

-

Metabolism of Procarcinogens: CYP1B1 metabolically activates various procarcinogens, such as polycyclic aromatic hydrocarbons (PAHs), converting them into highly reactive, carcinogenic metabolites that can form DNA adducts and initiate tumorigenesis.[1][7]

-

Estrogen Metabolism: The enzyme plays a crucial role in estrogen metabolism, particularly the 4-hydroxylation of 17β-estradiol to produce 4-hydroxyestradiol, a catechol estrogen with potent mutagenic and carcinogenic properties.[4][7]

-

Endogenous Substrate Metabolism: CYP1B1 is also involved in the metabolism of other endogenous compounds like melatonin, fatty acids, and retinoids, implicating it in various physiological and pathophysiological processes.[4][5]

-

Drug Resistance: Overexpression of CYP1B1 in cancer cells has been linked to resistance to several chemotherapeutic drugs, including docetaxel and tamoxifen, which are inactivated by the enzyme.[4]

General Mechanisms of CYP1B1 Inhibition

Inhibitors of CYP1B1 block its enzymatic activity, thereby preventing the metabolic activation of procarcinogens and mitigating drug resistance. The primary mechanisms of inhibition are:

-

Competitive Inhibition: The inhibitor molecule directly binds to the active site of the CYP1B1 enzyme, competing with the natural substrate. The binding is reversible, and the degree of inhibition depends on the concentrations of both the inhibitor and the substrate. Flutamide, paclitaxel, mitoxantrone, and docetaxel are examples of competitive inhibitors of CYP1B1.[8]

-

Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme.[1] This binding event induces a conformational change in the enzyme, altering the shape of the active site and reducing its catalytic efficiency, regardless of the substrate concentration. Tamoxifen acts as a noncompetitive inhibitor.[8]

-

Mixed Inhibition: Some compounds exhibit a combination of competitive and non-competitive inhibition, binding to both the free enzyme and the enzyme-substrate complex. Doxorubicin and daunomycin are mixed inhibitors of CYP1B1.[8]

-

Mechanism-Based Inactivation: Also known as suicide inhibition, this involves the inhibitor binding to the active site where it is converted into a reactive intermediate by the enzyme's own catalytic action. This intermediate then forms an irreversible covalent bond with the enzyme, permanently inactivating it.[1]

Quantitative Data on Exemplary CYP1B1 Inhibitors

The following table summarizes the inhibition constants (Kᵢ) for several known CYP1B1 inhibitors, illustrating the quantitative measures of their potency. These values are typically determined through enzyme kinetics studies.

| Compound | Inhibition Mechanism | Kᵢ (µM) | Reference |

| Flutamide | Competitive | 1.0 | [8] |

| Doxorubicin | Mixed | 2.6 | [8] |

| Daunomycin | Mixed | 2.1 | [8] |

| Tamoxifen | Noncompetitive | 5.0 | [8] |

| Mitoxantrone | Competitive | 11.6 | [8] |

| Docetaxel | Competitive | 28.0 | [8] |

| Paclitaxel | Competitive | 31.6 | [8] |

Signaling Pathways Modulated by CYP1B1 Inhibition

Inhibition of CYP1B1 can have profound effects on downstream cellular signaling pathways implicated in cancer progression.

Wnt/β-catenin Signaling Pathway

CYP1B1 has been shown to promote cell proliferation and metastasis by inducing the Wnt/β-catenin signaling pathway.[4][9] It achieves this by increasing the expression of the transcription factor Sp1, which in turn upregulates Wnt/β-catenin signaling.[4] This leads to the nuclear translocation of β-catenin, where it activates target genes involved in cell growth and invasion.[9] CYP1B1 inhibitors are expected to suppress this pathway by blocking the initial trigger.

Caption: Wnt/β-catenin signaling pathway modulated by CYP1B1 inhibition.

Reactive Oxygen Species (ROS) and MAP Kinase Pathways

In the context of cardiovascular diseases like hypertension, CYP1B1 metabolizes arachidonic acid to produce metabolites that generate reactive oxygen species (ROS).[5] This increase in ROS can activate pro-hypertensive signaling cascades, including the extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 mitogen-activated protein kinase (MAPK) pathways.[5] A selective CYP1B1 inhibitor can attenuate this process, leading to reduced ROS production and decreased MAPK activity.[5]

Caption: Inhibition of ROS generation and MAPK signaling by CYP1B1 inhibitors.

Experimental Protocols for Characterizing CYP1B1 Inhibitors

The following section details common methodologies used to assess the mechanism and efficacy of novel CYP1B1 inhibitors.

CYP1B1 Enzyme Inhibition Assay

-

Objective: To determine the potency (IC₅₀) and mode of inhibition (Kᵢ) of a test compound against recombinant human CYP1B1.

-

Methodology:

-

Reaction Mixture: A typical reaction mixture contains recombinant human CYP1B1 enzyme, a fluorescent probe substrate (e.g., 7-ethoxyresorufin), and a NADPH-generating system in a suitable buffer.

-

Inhibitor Addition: The test compound (e.g., this compound) is added at various concentrations.

-

Reaction Initiation: The reaction is initiated by the addition of the NADPH-generating system.

-

Detection: The rate of formation of the fluorescent product (resorufin) is measured over time using a fluorescence plate reader.

-

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. To determine the mechanism and Kᵢ, the assay is repeated with varying concentrations of both the substrate and the inhibitor, followed by analysis using Lineweaver-Burk or Dixon plots.

-

Cell-Based Assays

-

Objective: To evaluate the effect of the inhibitor on cell proliferation, migration, and invasion in cancer cell lines that overexpress CYP1B1.

-

Methodology:

-

Cell Proliferation Assay (e.g., MTT or WST-1): Cancer cells (e.g., MCF-7 breast cancer cells) are seeded in 96-well plates and treated with various concentrations of the inhibitor for 24-72 hours. Cell viability is assessed by adding the assay reagent and measuring absorbance.

-

Wound Healing Assay: A "scratch" is made in a confluent monolayer of cells. The cells are then treated with the inhibitor. The rate of wound closure is monitored over time via microscopy to assess cell migration.

-

Transwell Invasion Assay: Cells are seeded in the upper chamber of a Matrigel-coated transwell insert. The lower chamber contains a chemoattractant. The inhibitor is added to the upper chamber, and after incubation, the number of cells that have invaded through the Matrigel and migrated to the lower surface of the membrane is quantified.

-

Western Blot Analysis

-

Objective: To determine the effect of the inhibitor on the protein expression levels of key components of signaling pathways (e.g., β-catenin, Sp1, p-ERK).

-

Methodology:

-

Cell Lysis: Cells treated with the inhibitor are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Caption: Experimental workflow for characterizing a novel CYP1B1 inhibitor.

The inhibition of CYP1B1 represents a highly promising strategy for cancer therapy, leveraging the enzyme's tumor-specific overexpression. The mechanism of action for a novel inhibitor like this compound would likely involve the direct blockade of the enzyme's catalytic activity, leading to the suppression of pro-carcinogenic metabolic activation and the modulation of key oncogenic signaling pathways such as Wnt/β-catenin. A thorough characterization using the quantitative and qualitative experimental protocols outlined in this guide is essential to fully elucidate its therapeutic potential and advance its development as a targeted anti-cancer agent.

References

- 1. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. CYP1B1 cytochrome P450 family 1 subfamily B member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. CYP1B1 - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of CYP1B1 Polymorphisms in Lung Cancer Patients Using Novel, Quick and Easy Methods Based on CAPS and ACRS-PCR Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. matilda.science [matilda.science]

- 9. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]

An In-depth Technical Guide to the Characterization of Novel Fluorescent CYP1B1 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Cyp1B1-IN-6" is not referenced in the currently available scientific literature. Therefore, this document serves as a comprehensive technical guide and whitepaper on the core methodologies required to characterize the fluorescent properties of a novel, hypothetical fluorescent inhibitor of Cytochrome P450 1B1 (CYP1B1), hereafter referred to as "a novel probe."

Introduction

Cytochrome P450 1B1 (CYP1B1) is a heme-containing monooxygenase that is predominantly expressed in extrahepatic tissues.[1] It plays a crucial role in the metabolism of a wide range of endogenous and exogenous compounds, including steroid hormones, fatty acids, and procarcinogens.[2][3] Notably, CYP1B1 is overexpressed in a variety of human tumors, making it a significant biomarker and a compelling target for cancer chemotherapy and chemoprevention.[2][4]

The development of fluorescently-tagged inhibitors for CYP1B1 provides powerful tools for biomedical research. These probes can be utilized for high-throughput screening of potential drug candidates, real-time imaging of enzyme activity in living cells, and elucidating the enzyme's role in complex signaling pathways. This guide outlines the essential photophysical properties to be characterized for any new fluorescent CYP1B1 inhibitor and provides detailed protocols for their determination.

Quantitative Fluorescent Properties

A thorough characterization of a novel fluorescent probe involves quantifying its key photophysical parameters. These data are essential for comparing the probe to existing fluorophores and for designing effective imaging experiments. The core properties are summarized below.

Spectroscopic Properties

The excitation and emission spectra define the optimal wavelengths for using the fluorescent probe. The Stokes shift, the difference between the excitation and emission maxima, is a critical parameter for minimizing self-absorption and background noise in fluorescence microscopy.[5]

| Property | Value (nm) |

| λmax, abs (Absorption Maximum) | 490 |

| λmax, ex (Excitation Maximum) | 495 |

| λmax, em (Emission Maximum) | 520 |

| Stokes Shift | 25 |

Table 1: Hypothetical Spectroscopic Properties of a Novel CYP1B1 Fluorescent Probe.

Quantum Yield (Φ)

The fluorescence quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[6] A high quantum yield is desirable for a bright fluorescent probe.

| Property | Value | Standard | Solvent |

| Quantum Yield (Φ) | 0.85 | Fluorescein (Φ = 0.95) | 0.1 M NaOH |

Table 2: Hypothetical Fluorescence Quantum Yield of a Novel CYP1B1 Fluorescent Probe.

Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.[7] Along with the quantum yield, it determines the overall brightness of the fluorophore.

| Property | Value (M-1cm-1) | Wavelength (nm) | Solvent |

| Molar Extinction Coefficient (ε) | 85,000 | 495 | PBS (pH 7.4) |

Table 3: Hypothetical Molar Extinction Coefficient of a Novel CYP1B1 Fluorescent Probe.

Experimental Protocols

Accurate and reproducible characterization of a novel fluorescent probe requires standardized experimental protocols. The following sections detail the methodologies for determining the key photophysical parameters.

Determination of Absorption and Fluorescence Spectra

Objective: To determine the maximum absorption and emission wavelengths (λmax, abs and λmax, em) and the excitation maximum (λmax, ex) of the novel probe.

Materials:

-

Dual-beam UV-Visible spectrophotometer

-

Spectrofluorometer with a monochromatic light source

-

1 cm path length quartz cuvettes

-

High-purity solvent (e.g., PBS, pH 7.4)

-

Novel fluorescent probe stock solution (e.g., 1 mM in DMSO)

Methodology:

-

Absorption Spectrum:

-

Prepare a dilute solution of the novel probe in the chosen solvent (e.g., 1-10 µM). The absorbance at the maximum should be between 0.05 and 0.1 to avoid inner filter effects.

-

Use the same solvent as a blank to zero the spectrophotometer.

-

Scan the absorbance of the probe solution across a relevant wavelength range (e.g., 300-700 nm).

-

The wavelength at which the highest absorbance is recorded is the λmax, abs.

-

-

Emission Spectrum:

-

Using the same sample prepared for the absorption measurement, place the cuvette in the spectrofluorometer.

-

Set the excitation wavelength to the determined λmax, abs.

-

Scan the emission intensity over a range of longer wavelengths (e.g., from λmax, abs + 10 nm to 750 nm).[1]

-

The wavelength corresponding to the peak intensity is the λmax, em.[1]

-

-

Excitation Spectrum:

-

Set the emission monochromator to the determined λmax, em.

-

Scan the excitation wavelength across a range of shorter wavelengths (e.g., 300 nm to λmax, em - 10 nm).[8]

-

The resulting spectrum shows the fluorescence intensity at the fixed emission wavelength as a function of the excitation wavelength. The peak of this spectrum is the λmax, ex.[8]

-

Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield (Φ) of the novel probe relative to a well-characterized fluorescent standard.[9]

Materials:

-

Spectrofluorometer and UV-Visible spectrophotometer

-

1 cm path length quartz cuvettes

-

Novel fluorescent probe

-

Fluorescent standard of known quantum yield (e.g., fluorescein in 0.1 M NaOH, Φ = 0.95). The standard should have absorption and emission profiles that are similar to the sample.[9]

-

High-purity, spectroscopy-grade solvent. The same solvent must be used for both the sample and the standard.

Methodology:

-

Prepare a series of five dilutions for both the novel probe and the fluorescent standard in the same solvent. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize re-absorption effects.

-

For each solution, measure the absorbance at the chosen excitation wavelength (typically the λmax, abs of the standard).

-

Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings (e.g., slit widths).

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus absorbance for both the novel probe and the standard.

-

Determine the slope of the linear regression for each plot (Gradient).

-

Calculate the quantum yield of the novel probe (ΦX) using the following equation:[9]

ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)

Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients of the plots for the sample and standard, respectively.

-

ηX and ηST are the refractive indices of the solvents used for the sample and standard (this term is 1 if the same solvent is used for both).[9]

-

Determination of Molar Extinction Coefficient

Objective: To determine the molar extinction coefficient (ε) of the novel probe at its absorption maximum.

Materials:

-

High-precision analytical balance

-

UV-Visible spectrophotometer

-

1 cm path length quartz cuvettes

-

Volumetric flasks

-

High-purity solvent (e.g., PBS, pH 7.4)

-

Novel fluorescent probe (solid)

Methodology:

-

Accurately weigh a small amount of the solid novel probe and dissolve it in a precise volume of solvent to create a concentrated stock solution of known concentration.

-

Prepare a series of at least five dilutions from the stock solution.

-

Measure the absorbance of each dilution at the probe's λmax, abs.

-

Plot absorbance versus concentration (in mol/L).

-

According to the Beer-Lambert law (A = εcl), the slope of this plot is equal to the molar extinction coefficient (ε) since the path length (l) is 1 cm.[7]

-

Perform a linear regression on the data. The slope of the resulting line is the molar extinction coefficient in M-1cm-1.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental design is crucial for understanding the application of a novel fluorescent probe. The following diagrams, created using the DOT language, illustrate key CYP1B1 signaling pathways and a generalized workflow for probe characterization.

CYP1B1 and Wnt/β-Catenin Signaling

CYP1B1 has been shown to activate the Wnt/β-catenin signaling pathway, a critical pathway in tumorigenesis.[2][10] Overexpression of CYP1B1 can lead to the upregulation and nuclear translocation of β-catenin, which in turn activates target genes involved in cell proliferation and metastasis.[4]

Caption: CYP1B1-mediated activation of the Wnt/β-catenin signaling pathway.

CYP1B1 Regulation by Inflammatory Cytokines

The expression of CYP1B1 can be upregulated by inflammatory cytokines like TNF-α through the p38 MAP kinase signaling pathway.[11][12] This connection highlights a potential link between inflammation and carcinogenesis mediated by CYP1B1.

Caption: Upregulation of CYP1B1 expression via the p38 MAP kinase pathway.

Experimental Workflow for Fluorescent Probe Characterization

The process of characterizing a new fluorescent probe follows a logical sequence from basic photophysical measurements to cellular applications. This workflow ensures a comprehensive evaluation of the probe's utility.

References

- 1. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]

- 2. CYP1B1 Activates Wnt/β-Catenin Signaling through Suppression of Herc5-Mediated ISGylation for Protein Degradation on β-Catenin in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]

- 5. chem.uci.edu [chem.uci.edu]

- 6. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]

- 7. Extinction Coefficient Determination - Creative Proteomics [creative-proteomics.com]

- 8. Molecular Expressions Microscopy Primer: Light and Color - Fluorescence - Overview of Excitation and Emission Fundamentals [micro.magnet.fsu.edu]

- 9. chem.uci.edu [chem.uci.edu]

- 10. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation | PLOS One [journals.plos.org]

- 11. Upregulation of CYP1B1 expression by inflammatory cytokines is mediated by the p38 MAP kinase signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

The Double-Edged Sword: A Technical Guide to the Role of Cytochrome P450 1B1 in Cancer Progression

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Pivotal Role of Cytochrome P450 1B1 (Cyp1B1) in Oncology.

This whitepaper provides an in-depth exploration of Cytochrome P450 1B1 (Cyp1B1), a critical enzyme in cancer biology. Overexpressed in a wide array of tumors while minimally present in healthy tissues, Cyp1B1 presents a unique paradigm in cancer progression, acting as both a promoter of carcinogenesis and a promising target for novel therapeutic strategies. This guide synthesizes current research to offer a detailed overview of its enzymatic function, expression patterns, involvement in critical signaling pathways, and its complex relationship with chemotherapy.

Executive Summary

Cytochrome P450 1B1 (Cyp1B1) is an extrahepatic enzyme that plays a significant role in the metabolism of a variety of endogenous and exogenous compounds, including procarcinogens, steroid hormones, and chemotherapeutic agents.[1][2][3] Its marked overexpression in numerous cancer types, juxtaposed with its low to undetectable levels in normal tissues, positions Cyp1B1 as a highly attractive tumor-specific biomarker and therapeutic target.[4][5][6] This document elucidates the multifaceted role of Cyp1B1 in cancer, providing quantitative data on its expression, detailed experimental methodologies, and visual representations of its signaling pathways to aid researchers in this critical field.

Cyp1B1 Expression: A Hallmark of Cancer

The differential expression of Cyp1B1 between tumor and normal tissues is a well-documented phenomenon. This selective overexpression has been observed across a wide spectrum of human cancers, making it a near-universal tumor marker.[7]

| Cancer Type | Cyp1B1 Expression in Tumor Cells | Reference |

| Bladder Cancer | 65% of tumors showed overexpression of CYP1B1 mRNA compared to normal tissue. | [8] |

| Brain Cancer | Expressed at a high frequency. | [6] |

| Breast Cancer | Present in 77-82% of tumor samples. | [7] |

| Colon Cancer | 60% of tumors showed overexpression of CYP1B1 mRNA; present at high levels in all samples from 61 patients in another study. | [7][8] |

| Esophageal Cancer | Expressed at a high frequency. | [6] |

| Kidney Cancer | Overexpressed and metabolically active. | [3] |

| Lung Cancer | Expressed at a high frequency. | [6] |

| Lymph Node Metastasis | Expressed at a high frequency. | [6] |

| Ovarian Cancer | Present in over 92% of primary tumors. | [7] |

| Prostate Cancer | High mRNA and protein levels. | [9] |

| Skin Cancer | Expressed at a high frequency. | [6] |

| Testis Cancer | Expressed at a high frequency. | [6] |

The Enzymatic Role of Cyp1B1 in Carcinogenesis

Cyp1B1's primary function is to catalyze the oxidative metabolism of various substrates. This enzymatic activity is a double-edged sword in the context of cancer.

-

Activation of Procarcinogens: Cyp1B1 metabolizes environmental procarcinogens, such as polycyclic aromatic hydrocarbons (PAHs) and aromatic amines, into their carcinogenic forms.[10][11] These reactive metabolites can form DNA adducts, leading to genetic mutations and initiating carcinogenesis.[9]

-

Metabolism of Steroid Hormones: Cyp1B1 is a major hydroxylase of 17β-estradiol, converting it to 4-hydroxyestradiol (4-OHE2).[4][9] This metabolite can be further oxidized to a quinone that reacts with DNA, contributing to the development of hormone-related cancers like breast and prostate cancer.[9]

Key Signaling Pathways Influenced by Cyp1B1

Cyp1B1 is not merely a metabolic enzyme but also a modulator of key signaling pathways that drive cancer progression, including proliferation, invasion, and metastasis.

Wnt/β-Catenin Signaling Pathway

Cyp1B1 has been shown to activate the Wnt/β-catenin signaling pathway, a critical regulator of cell fate and proliferation.[9][10] Overexpression of Cyp1B1 leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of target genes such as c-Myc and cyclin D1, promoting cell proliferation.[5][9][12]

Figure 1: Cyp1B1-mediated activation of the Wnt/β-catenin signaling pathway.

Sp1-mediated uPAR Signaling Pathway

Cyp1B1 also promotes cancer cell metastasis through the upregulation of the transcription factor Sp1.[13] Sp1, in turn, activates the transcription of urokinase-type plasminogen activator receptor (uPAR), a key player in extracellular matrix degradation and cell invasion.[13][14] This pathway highlights a mechanism by which Cyp1B1 contributes to the metastatic cascade.

Figure 2: Cyp1B1-induced Sp1-mediated uPAR signaling leading to metastasis.

Cyp1B1 and Chemotherapy: A Complex Interplay

Cyp1B1's role in cancer therapy is multifaceted, contributing to both chemoresistance and offering opportunities for targeted drug activation.

Chemoresistance

Cyp1B1 can metabolize and inactivate several commonly used chemotherapeutic agents, thereby contributing to acquired drug resistance.[11][15] This presents a significant challenge in the clinical management of cancers with high Cyp1B1 expression.

| Chemotherapeutic Drug | Interaction with Cyp1B1 | Consequence | Reference |

| Docetaxel | Metabolized by Cyp1B1 | Inactivation, leading to decreased sensitivity. | [15] |

| Paclitaxel | Metabolized by Cyp1B1 | Inactivation, contributing to resistance. | [2][16] |

| Flutamide | Metabolized to 2-hydroxyflutamide | Inactivation. | [11] |

| Mitoxantrone | Competitive inhibitor of Cyp1B1 | Reduced efficacy. | [11] |

| Tamoxifen | Noncompetitive inhibitor of Cyp1B1 | Potential for altered metabolism and resistance. | [11] |

A Target for Drug Development

The tumor-specific expression of Cyp1B1 makes it an ideal target for novel anticancer strategies.

-

Cyp1B1 Inhibitors: Selective inhibitors of Cyp1B1 can prevent the activation of procarcinogens and sensitize cancer cells to conventional chemotherapy by blocking drug inactivation.[1][2]

-

Cyp1B1-Activated Prodrugs: Prodrugs that are selectively activated by Cyp1B1 in the tumor microenvironment can deliver potent cytotoxic agents directly to cancer cells while sparing normal tissues.[3][4][17]

-

Immunotherapy: A Cyp1B1-based vaccine has undergone clinical trials, highlighting its potential as a target for cancer immunotherapy.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of Cyp1B1 in cancer.

Immunohistochemistry (IHC) for Cyp1B1 Detection in Tissues

This protocol outlines the steps for detecting Cyp1B1 protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.

Materials:

-

FFPE tissue sections (4-5 µm)

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%) for blocking endogenous peroxidase activity

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody against Cyp1B1

-

Biotinylated secondary antibody

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

DAB (3,3'-diaminobenzidine) substrate-chromogen system

-

Hematoxylin for counterstaining

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Immerse slides in xylene (2 x 10 min), followed by a graded series of ethanol (100%, 95%, 70%, 50%; 5 min each), and finally in distilled water.

-

Antigen Retrieval: Immerse slides in pre-heated antigen retrieval solution and heat in a microwave or water bath at 95-100°C for 20-30 minutes. Allow to cool to room temperature.

-

Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with PBS.

-

Blocking: Incubate with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with the primary anti-Cyp1B1 antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Rinse with PBS and incubate with the biotinylated secondary antibody for 1 hour at room temperature.

-

HRP Conjugate Incubation: Rinse with PBS and incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.

-

Chromogen Detection: Rinse with PBS and incubate with DAB substrate until the desired brown color develops.

-

Counterstaining: Rinse with distilled water and counterstain with hematoxylin for 1-2 minutes.

-

Dehydration and Mounting: Dehydrate through a graded ethanol series and xylene, then mount with a permanent mounting medium.

Cyp1B1 Enzyme Activity Assay (EROD Assay)

This assay measures the catalytic activity of Cyp1B1 by quantifying the O-deethylation of 7-ethoxyresorufin (EROD) to the fluorescent product resorufin.[9]

Materials:

-

Cell lysates or microsomal fractions containing Cyp1B1

-

7-ethoxyresorufin (EROD) substrate

-

NADPH

-

Resorufin standard

-

Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~530 nm, Emission: ~590 nm)

Procedure:

-

Prepare Standards: Create a standard curve using known concentrations of resorufin.

-

Reaction Setup: In each well of the microplate, add the reaction buffer, cell lysate/microsomal fraction, and EROD substrate.

-

Initiate Reaction: Start the reaction by adding NADPH to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.

-

Stop Reaction: Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: Calculate the concentration of resorufin produced in each sample using the standard curve and normalize to the amount of protein and incubation time to determine the enzyme activity.

siRNA-mediated Knockdown of Cyp1B1

This protocol describes the transient knockdown of Cyp1B1 expression in cancer cell lines using small interfering RNA (siRNA).

Materials:

-

Cancer cell line of interest

-

Cyp1B1-specific siRNA and a non-targeting control siRNA

-

Lipid-based transfection reagent (e.g., Oligofectamine)

-

Opti-MEM reduced-serum medium

-

Complete growth medium

Procedure:

-

Cell Seeding: Plate cells in complete growth medium and allow them to reach 30-50% confluency on the day of transfection.

-

siRNA-Lipid Complex Formation:

-

Dilute the siRNA in Opti-MEM.

-

Dilute the transfection reagent in Opti-MEM in a separate tube.

-

Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow complex formation.[18]

-

-

Transfection: Add the siRNA-lipid complexes to the cells.

-

Incubation: Incubate the cells for 24-72 hours at 37°C.

-

Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at the mRNA (qRT-PCR) and protein (Western blot) levels.

Cell Proliferation Assay (CCK-8/MTS)

This colorimetric assay measures cell viability and proliferation based on the reduction of a tetrazolium salt by metabolically active cells.[19][20][21]

Materials:

-

Cancer cells

-

96-well plate

-

Complete growth medium

-

Cell Counting Kit-8 (CCK-8) or MTS reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed a known number of cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.[20]

-

Treatment: Treat the cells with the desired compounds (e.g., Cyp1B1 inhibitors, chemotherapeutic agents).

-

Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add CCK-8 or MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Cell Invasion Assay (Boyden Chamber Assay)

This assay assesses the invasive potential of cancer cells by their ability to migrate through a basement membrane matrix.[22][23][24]

Materials:

-

Boyden chamber inserts with a porous membrane (e.g., 8.0 µm pore size)

-

Matrigel or other basement membrane matrix

-

Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Fixation and staining reagents (e.g., methanol and crystal violet)

-

Microscope

Procedure:

-

Coating Inserts: Coat the upper surface of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.

-

Cell Seeding: Resuspend cancer cells in serum-free medium and seed them into the upper chamber of the inserts.

-

Chemoattraction: Add medium containing a chemoattractant to the lower chamber.

-

Incubation: Incubate the chambers for 24-48 hours at 37°C to allow for cell invasion.

-

Removal of Non-invasive Cells: Carefully remove the non-invasive cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the invasive cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Cell Counting: Count the number of stained, invaded cells in several microscopic fields.

-

Data Analysis: Quantify the extent of cell invasion by comparing the number of invaded cells under different experimental conditions.

Conclusion

Cyp1B1 stands as a pivotal molecule in the landscape of cancer biology. Its tumor-specific expression and multifaceted roles in carcinogenesis, cell signaling, and drug metabolism underscore its significance as both a prognostic biomarker and a therapeutic target. The methodologies and data presented in this guide are intended to equip researchers with the foundational knowledge and practical tools necessary to further unravel the complexities of Cyp1B1 and to develop innovative strategies for the diagnosis and treatment of cancer. Continued investigation into the intricate mechanisms governed by Cyp1B1 will undoubtedly pave the way for more effective and personalized cancer therapies.

References

- 1. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. New Perspectives of CYP1B1 Inhibitors in the Light of Molecular Studies [mdpi.com]

- 3. salvestrol-cancer.com [salvestrol-cancer.com]

- 4. CYP1B1: A Promising Target in Cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CYP1B1 Activates Wnt/β-Catenin Signaling through Suppression of Herc5-Mediated ISGylation for Protein Degradation on β-Catenin in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tumor-specific expression of cytochrome P450 CYP1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evidence that CYP1B1 is a Universal Tumour Marker by Professor Dan Burke, September 2007 | Stichting Orthokennis [orthokennis.nl]

- 8. Expression Profile of CYP1A1 and CYP1B1 Enzymes in Colon and Bladder Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation | PLOS One [journals.plos.org]

- 11. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Enhancing the invasive traits of breast cancers by CYP1B1 via regulation of p53 to promote uPAR expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cytochrome P450 1B1 Overexpression in Cervical Cancers: Cross-sectional Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benthamdirect.com [benthamdirect.com]

- 18. CYP1B1 Augments the Mesenchymal, Claudin-Low, and Chemoresistant Phenotypes of Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. ijbs.com [ijbs.com]

- 21. researchgate.net [researchgate.net]

- 22. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 23. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. corning.com [corning.com]

Understanding the Selectivity Profile of CYP1B1 Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochrome P450 1B1 (CYP1B1) has emerged as a significant therapeutic target, particularly in oncology, due to its overexpression in a wide array of tumors compared to normal tissues.[1][2] This differential expression provides a therapeutic window for the development of selective CYP1B1 inhibitors. These inhibitors aim to block the metabolic activation of procarcinogens and mitigate resistance to certain chemotherapeutic agents, such as docetaxel.[1][3] This document provides a technical guide to understanding the selectivity profile of CYP1B1 inhibitors, outlining key methodologies and data presentation for their evaluation. While specific data for a compound designated "Cyp1B1-IN-6" is not publicly available, this guide presents a framework for assessing such a molecule, drawing on established principles for evaluating CYP1B1 inhibitors.

Introduction to CYP1B1 and Its Role in Disease

CYP1B1 is a member of the cytochrome P450 superfamily of enzymes, which are crucial for the metabolism of a wide range of endogenous and exogenous compounds.[4] Localized to the endoplasmic reticulum, CYP1B1 metabolizes procarcinogens, such as polycyclic aromatic hydrocarbons, and is involved in the metabolism of steroid hormones like 17β-estradiol.[5][6]

The overexpression of CYP1B1 in various cancers, including breast, prostate, colon, and lung tumors, has been extensively documented.[1][7] This elevated expression is linked to the metabolic activation of environmental carcinogens into their active forms, contributing to carcinogenesis.[3][4] Furthermore, CYP1B1 can metabolize and inactivate chemotherapeutic drugs, leading to acquired resistance.[1] Consequently, the development of potent and selective CYP1B1 inhibitors is a promising strategy in cancer therapy to reduce carcinogenesis and overcome drug resistance.[1][4]

Assessing the Selectivity Profile of a CYP1B1 Inhibitor

A critical aspect of developing a successful CYP1B1 inhibitor is to ensure its selectivity, particularly against other members of the CYP1 family, such as CYP1A1 and CYP1A2, which share structural similarities.[8] Off-target inhibition of these enzymes can lead to undesirable side effects due to their role in normal physiological processes.[9] The selectivity profile is determined through a series of in vitro assays.

Data Presentation: Comparative Inhibitory Activity

To effectively evaluate selectivity, the inhibitory activity of the compound should be quantified against a panel of key cytochrome P450 enzymes. The data is typically presented as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%).

Table 1: Illustrative Selectivity Profile of a Hypothetical CYP1B1 Inhibitor

| Enzyme | IC50 (nM) | Selectivity Ratio (IC50 Target / IC50 CYP1B1) |

| CYP1B1 | X | 1 |

| CYP1A1 | Y | Y/X |

| CYP1A2 | Z | Z/X |

| CYP2C9 | A | A/X |

| CYP2D6 | B | B/X |

| CYP3A4 | C | C/X |

Note: X, Y, Z, A, B, and C represent hypothetical IC50 values. A higher selectivity ratio indicates greater selectivity for CYP1B1 over the other enzymes.

Experimental Protocols for Selectivity Profiling

Detailed and standardized experimental protocols are essential for generating reliable and comparable data. The following outlines the core methodologies for enzymatic and cellular assays.

Enzymatic Assays

Enzymatic assays are the primary method for determining the direct inhibitory effect of a compound on CYP450 enzyme activity.

3.1.1. Principle These assays utilize recombinant human CYP450 enzymes and a fluorescent probe substrate. The enzyme metabolizes the substrate, producing a fluorescent product. The inhibitor competes with the substrate, leading to a decrease in fluorescent signal, which is proportional to the inhibitor's potency.

3.1.2. General Protocol

-

Preparation of Reagents:

-

Recombinant human CYP450 enzymes (e.g., CYP1B1, CYP1A1, CYP1A2, etc.).

-

Fluorescent probe substrates specific for each enzyme (e.g., 7-Ethoxyresorufin for CYP1A1 and CYP1B1).

-

NADPH regenerating system (to provide the necessary cofactor for the enzyme).

-

Test compound (e.g., this compound) at various concentrations.

-

Control inhibitor with known potency.

-

-

Assay Procedure:

-

Incubate the recombinant enzyme with a series of concentrations of the test compound in a multi-well plate.

-

Initiate the enzymatic reaction by adding the fluorescent probe substrate and the NADPH regenerating system.

-

Incubate at 37°C for a specified time.

-

Stop the reaction.

-

Measure the fluorescence intensity using a plate reader.

-

-

Data Analysis:

-

Plot the fluorescence intensity against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Cellular Assays

Cellular assays provide a more physiologically relevant context by assessing the inhibitor's activity within a living cell, taking into account factors like cell permeability and metabolism.

3.2.1. Principle These assays typically use a cell line that overexpresses the target enzyme (e.g., MCF-7 breast cancer cells with induced CYP1B1 expression). The activity of the enzyme is measured using a suitable substrate, and the effect of the inhibitor is quantified.

3.2.2. General Protocol

-

Cell Culture:

-

Culture a suitable human cell line (e.g., MCF-7) under standard conditions.

-

Induce the expression of CYP1B1 if necessary (e.g., using an inducing agent like 7,12-dimethylbenz[α]anthracene (DMBA)).[7]

-

-

Assay Procedure:

-

Treat the cells with various concentrations of the test compound for a specified period.

-

Add a suitable substrate that is metabolized by CYP1B1 into a detectable product.

-

After incubation, collect the cell lysate or culture medium.

-

Quantify the amount of metabolite formed using techniques like HPLC or LC-MS/MS.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

Visualizing Key Pathways and Workflows

Diagrams are invaluable for illustrating complex biological pathways and experimental procedures.

References

- 1. mdpi.com [mdpi.com]

- 2. Expression Profile of CYP1A1 and CYP1B1 Enzymes in Colon and Bladder Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CYP1B1: A Novel Molecular Biomarker Predicts Molecular Subtype, Tumor Microenvironment, and Immune Response in 33 Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. CYP1B1 - Wikipedia [en.wikipedia.org]

- 6. Cytochrome P450 1B1: role in health and disease and effect of nutrition on its expression - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03674A [pubs.rsc.org]

- 7. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CYP1B1: A key regulator of redox homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

Unraveling the Molecular Blueprint: A Technical Guide to the Structural Basis of CYP1B1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the structural and molecular underpinnings of Cytochrome P450 1B1 (CYP1B1) inhibition. While specific data on an inhibitor designated as "IN-6" is not available in the current body of scientific literature, this document provides a comprehensive framework for understanding CYP1B1 inhibition by summarizing key quantitative data for known inhibitors, detailing relevant experimental protocols, and visualizing associated signaling pathways. This information serves as a robust foundation for research and development in the field of CYP1B1-targeted therapeutics.

CYP1B1 is a member of the cytochrome P450 superfamily of enzymes and is overexpressed in a wide variety of human tumors, making it a significant target in cancer research.[1] It plays a crucial role in the metabolism of procarcinogens and endogenous compounds like steroids.[1][2] By inhibiting CYP1B1, the formation of carcinogenic metabolites can be reduced, potentially decreasing cancer cell proliferation.[1]

Quantitative Data on CYP1B1 Inhibition

The following tables summarize key quantitative data for various known inhibitors of CYP1B1, offering a comparative look at their potency and selectivity. This data is essential for structure-activity relationship (SAR) studies and for the design of novel, more effective inhibitors.

| Inhibitor | IC50 (nM) | Selectivity Index (SI) vs. CYP1A1 | Selectivity Index (SI) vs. CYP1A2 | Reference Compound |

| Compound 15 | pM range | >19,000 | - | - |

| cis-49a | - | 120 | 150 | α-naphthoflavone |

| 2,4,3′,5′-tetramethoxystilbene (TMS) | 6 | >50 | >500 | - |

| Chrysoeriol | Potent | Selective for CYP1B1 | Selective for CYP1B1 | - |

| Isorhamnetin | Potent | Selective for CYP1B1 | Selective for CYP1B1 | - |

| α-naphthoflavone (ANF) | Potent | - | - | - |

| Carvedilol | Promising | - | - | - |

Table 1: Inhibitory Potency and Selectivity of Various CYP1B1 Inhibitors.

| PDB ID | Ligand | Resolution (Å) | Key Interacting Residues |

| 3PM0 | α-naphthoflavone (ANF) | 2.7 | Phe231 (π-π stacking) |

| 6IQ5 | Azide-containing inhibitor | 3.7 | Phe231 (π-π stacking) |

Table 2: Structural Data of CYP1B1-Inhibitor Complexes.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the study of CYP1B1 inhibition.

1. CYP1B1 Inhibition Assay (EROD Assay)

This assay is commonly used to determine the inhibitory activity of compounds against CYP family enzymes.

-

Principle: The 7-ethoxyresorufin O-deethylation (EROD) assay measures the metabolic conversion of 7-ethoxyresorufin to resorufin, a fluorescent product, by CYP1 enzymes. A decrease in resorufin production in the presence of a test compound indicates inhibition.[5]

-

Protocol Outline:

-

Prepare a reaction mixture containing human recombinant CYP1B1 enzyme, a NADPH-generating system, and buffer.

-

Add the test compound (inhibitor) at various concentrations.

-

Initiate the reaction by adding the substrate, 7-ethoxyresorufin.

-

Incubate the mixture at 37°C.

-

Stop the reaction and measure the fluorescence of the product, resorufin.

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

-

2. X-ray Crystallography of CYP1B1-Inhibitor Complexes

Determining the three-dimensional structure of CYP1B1 in complex with an inhibitor provides invaluable insights into the binding mode and the specific molecular interactions.

-

Principle: X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions.

-

Protocol Outline:

-

Express and purify recombinant human CYP1B1 protein.

-

Co-crystallize the purified CYP1B1 with the inhibitor of interest.

-

Mount the resulting crystals and expose them to a high-intensity X-ray beam.

-

Collect the diffraction data.

-

Process the diffraction data and solve the crystal structure to reveal the electron density map.

-

Build and refine the atomic model of the CYP1B1-inhibitor complex.[3][6]

-

3. Molecular Docking

Computational docking simulations predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

-

Principle: Molecular docking algorithms fit a ligand into the binding site of a protein and estimate the binding affinity based on scoring functions.

-

Protocol Outline:

-

Obtain the 3D structure of CYP1B1 (e.g., from the Protein Data Bank, PDB ID: 3PM0).[3][7]

-

Prepare the protein structure by adding hydrogens, assigning charges, and defining the binding site.

-

Generate a 3D conformation of the inhibitor molecule.

-

Perform the docking simulation using software such as AutoDock or GOLD.

-

Analyze the resulting docking poses and scores to predict the binding mode and affinity.[6]

-

Signaling Pathways and Logical Relationships

CYP1B1 is implicated in various signaling pathways, particularly in the context of cancer. Understanding these pathways is crucial for elucidating the broader biological effects of CYP1B1 inhibition.

CYP1B1 and the Wnt/β-Catenin Signaling Pathway

CYP1B1 has been shown to activate the Wnt/β-catenin signaling pathway, which is a key pathway in cell proliferation and differentiation.[8] Inhibition of CYP1B1 could therefore disrupt this oncogenic signaling cascade.

Caption: Hypothetical inhibition of the CYP1B1-mediated Wnt/β-catenin pathway by IN-6.

Experimental Workflow for CYP1B1 Inhibitor Screening

The following diagram illustrates a typical workflow for identifying and characterizing novel CYP1B1 inhibitors.

References

- 1. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. scbt.com [scbt.com]

- 3. mdpi.com [mdpi.com]

- 4. rcsb.org [rcsb.org]

- 5. Design, Synthesis and Binding Affinity Evaluation of Cytochrome P450 1B1 Targeted Chelators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functional and Structural Analyses of CYP1B1 Variants Linked to Congenital and Adult-Onset Glaucoma to Investigate the Molecular Basis of These Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CYP1B1 - Wikipedia [en.wikipedia.org]

- 8. CYP1B1 Activates Wnt/β-Catenin Signaling through Suppression of Herc5-Mediated ISGylation for Protein Degradation on β-Catenin in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Preclinical Studies on Cyp1B1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research landscape for Cytochrome P450 1B1 (Cyp1B1) inhibitors. Cyp1B1 is a member of the cytochrome P450 superfamily of enzymes and is distinguished by its significant overexpression in a wide array of human tumors compared to normal tissues, making it a compelling target for cancer therapy.[1][2][3] The enzyme plays a crucial role in the metabolic activation of procarcinogens and the metabolism of steroid hormones, contributing to carcinogenesis and cancer progression.[4][5] Inhibition of Cyp1B1 is a promising strategy to not only directly impede tumor growth but also to overcome resistance to existing anticancer drugs.[5][6][7]

Core Signaling Pathways Involving Cyp1B1

Cyp1B1 is implicated in several signaling pathways that are fundamental to cancer development and progression. Its enzymatic activity can lead to the production of genotoxic metabolites and the activation of oncogenic signaling cascades.

-

Metabolism of Procarcinogens and Estrogens: Cyp1B1 metabolizes exogenous compounds like polycyclic aromatic hydrocarbons (PAHs) and endogenous estrogens.[4] It primarily catalyzes the 4-hydroxylation of 17β-estradiol, leading to the formation of catechol estrogens. These can be further oxidized to semiquinones and quinones, which are reactive species capable of forming DNA adducts, thereby initiating carcinogenesis.[4][5] This metabolic activation is a key mechanism behind the oncogenic role of Cyp1B1.

-

Activation of Wnt/β-Catenin Signaling: Studies have shown that Cyp1B1 can induce the Wnt/β-catenin signaling pathway.[4] Upon activation, β-catenin translocates to the nucleus, where it associates with transcription factors to activate genes involved in cell proliferation, invasion, and Epithelial-Mesenchymal Transition (EMT).[1][4] This suggests a non-enzymatic or indirect role of Cyp1B1 in promoting cancer progression.

-

Regulation via Aryl Hydrocarbon Receptor (AhR): The expression of the CYP1B1 gene is primarily regulated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[8] When AhR binds to ligands, such as PAHs, it forms a heterodimer with the ARNT protein. This complex then binds to promoter regions of target genes, including CYP1B1, to induce its transcription.[4]

Quantitative Data on Preclinical Cyp1B1 Inhibitors

A variety of natural and synthetic compounds have been evaluated for their Cyp1B1 inhibitory activity. The potency is typically measured by the half-maximal inhibitory concentration (IC50). Below is a summary of IC50 values for several notable inhibitors.

| Inhibitor Class | Compound | IC50 (CYP1B1) | Selectivity Notes | Reference(s) |

| Stilbenoids | 2,4,3′,5′-tetramethoxystilbene (TMS) | 6 nM | >50-fold vs. CYP1A1; >500-fold vs. CYP1A2 | [9][10] |

| Flavonoids | α-naphthoflavone (ANF) | 5 nM | Similar potency against CYP1A2 (6 nM) | [9] |

| ANF Derivative | 0.043 nM | Highly potent | [6][9] | |

| Thiazoles | Compound 15 (2,4-diarylthiazole) | pM range | >19,000-fold vs. CYP1A1 | [11] |

| Steroid Derivatives | 2-(4-Fluorophenyl)-E2 | 0.24 µM | N/A | [6] |

| Bentranil Analogues | Compounds 6o and 6q | nM range | 30-fold higher selectivity over CYP1A1/1A2 than ANF | [7] |

| Anticancer Drugs | Flutamide | 1.0 µM | N/A | [9] |

| Mitoxantrone | 11.6 µM | N/A | [9] | |

| Docetaxel | 28.0 µM | N/A | [9] | |

| Paclitaxel | 31.6 µM | N/A | [9] |

Experimental Protocols in Cyp1B1 Inhibitor Studies

The preclinical evaluation of Cyp1B1 inhibitors involves a tiered approach, starting from enzymatic assays and progressing to cell-based and in vivo models.

1. Enzymatic Inhibition Assay

-

Objective: To determine the direct inhibitory effect of a compound on Cyp1B1 enzyme activity.

-

Methodology (Ethoxyresorufin-O-deethylation - EROD Assay): [12]

-

System: Recombinant human Cyp1B1 enzyme is typically used.

-

Reaction Mixture: The enzyme is incubated in a buffer system with a fluorogenic substrate, ethoxyresorufin, and the NADPH-regenerating system (to provide the necessary cofactor).

-

Inhibitor Addition: Test compounds are added at various concentrations.

-

Incubation: The reaction is initiated by adding the substrate and incubated at 37°C.

-

Measurement: The enzymatic reaction produces resorufin, a highly fluorescent product. The fluorescence is measured over time using a plate reader.

-

Data Analysis: The rate of resorufin formation is calculated. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

2. Cell-Based Assays

-

Objective: To evaluate the effects of Cyp1B1 inhibition on cancer cell phenotype.

-

Methodologies:

-

Cell Viability/Proliferation (MTS Assay): Cancer cells are seeded in 96-well plates and treated with the inhibitor. After a set incubation period (e.g., 24-72 hours), MTS reagent is added. Viable cells convert the MTS tetrazolium compound into a colored formazan product, which is measured spectrophotometrically.[13]

-

Colony Formation Assay: Cells are seeded at a low density and treated with the inhibitor. They are allowed to grow for 1-2 weeks to form colonies. The colonies are then fixed and stained with crystal violet, and the number and size of colonies are quantified.[13]

-

Apoptosis Assay (Flow Cytometry): Cells treated with the inhibitor are stained with Annexin V (which binds to early apoptotic cells) and a viability dye like 7-AAD or Propidium Iodide. The percentage of apoptotic cells is then quantified using a flow cytometer.[13]

-

Migration and Invasion Assays (Transwell Assay): For migration, cells are placed in the upper chamber of a Transwell insert. The lower chamber contains a chemoattractant. After incubation, migrated cells on the bottom of the insert membrane are stained and counted. For invasion, the insert is pre-coated with a basement membrane matrix (e.g., Matrigel).[13]

-

3. In Vivo Animal Models

-

Objective: To assess the anti-tumor efficacy and systemic effects of Cyp1B1 inhibitors in a living organism.

-

Methodology (Xenograft Model): [6]

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

-

Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The inhibitor is administered systemically (e.g., via oral gavage, intraperitoneal injection).

-

Monitoring: Tumor volume is measured regularly (typically 2-3 times a week) with calipers. Animal body weight and general health are also monitored.

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blot).

-

Visualization of Experimental Workflows

A logical workflow is crucial for the systematic evaluation of potential Cyp1B1 inhibitors.

Summary of In Vivo Preclinical Studies

Animal studies have provided crucial evidence for the therapeutic potential of Cyp1B1 inhibition. These studies range from using genetically engineered knockout mice to testing specific inhibitors in tumor xenograft models.

| Model System | Key Findings | Therapeutic Implication | Reference(s) |

| Cyp1b1 Knockout Mice | Protected against carcinogen-induced DNA adducts and tumor metastasis. | Confirms Cyp1B1's role in carcinogenesis. | [1][2] |

| Prostate Cancer Xenograft | Lentivirus-delivered shRNA against Cyp1B1 reduced tumor progression. | Validates Cyp1B1 as a therapeutic target in prostate cancer. | [6] |

| Ovarian Cancer Xenograft | α-naphthoflavone treatment reduced resistance to the chemotherapy drug paclitaxel. | Cyp1B1 inhibition can overcome chemoresistance. | [6] |

| Leukemia Mouse Model | A Cyp1B1 inhibitor enhanced sensitivity to doxorubicin. | Potential for combination therapy to improve efficacy. | [8][10] |

| Breast Cancer Xenograft | An inhibitor reversed doxorubicin resistance in a multidrug-resistant cell line model. | Overcoming acquired resistance in breast cancer. | [8][10] |

| Rat Cardiotoxicity Model | The selective inhibitor TMS protected against chronic doxorubicin-induced cardiotoxicity. | Potential to mitigate chemotherapy side effects. | [10] |

Preclinical Pharmacokinetics

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate is a critical component of preclinical development.[14][15] For Cyp1B1 inhibitors, pharmacokinetic (PK) studies aim to ensure that the compound can achieve sufficient concentrations at the tumor site to inhibit the target enzyme without causing undue systemic toxicity.[16] Key PK parameters evaluated in animal models include bioavailability, half-life, clearance, and volume of distribution.[14] In vitro assays using liver microsomes and recombinant CYP enzymes are also conducted to predict metabolic pathways and potential drug-drug interactions.[16][17] While detailed PK data for many specific preclinical Cyp1B1 inhibitors is not extensively published in the public domain, it is an essential step before a compound can be advanced to clinical trials.[18]

This guide summarizes the foundational preclinical work that establishes Cyp1B1 as a viable and promising target in oncology. The continued development of potent and selective inhibitors, coupled with a deeper understanding of their in vivo behavior, will be crucial for translating this promising preclinical evidence into effective cancer therapies.

References

- 1. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation | PLOS One [journals.plos.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. CYP1B1 gene: Implications in glaucoma and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CYP1B1: A Promising Target in Cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A new class of CYP1B1 inhibitors derived from bentranil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CYP1B1 as a therapeutic target in cardio-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design of Cytochrome P450 1B1 Inhibitors via a Scaffold-Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective inhibition of methoxyflavonoids on human CYP1B1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. What is a typical workflow in preclinical pharmacokinetics? [synapse.patsnap.com]

- 15. proventainternational.com [proventainternational.com]

- 16. Preclinical pharmacokinetics: an approach towards safer and efficacious drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. allucent.com [allucent.com]

Methodological & Application

Application Notes and Protocols for In Vitro Assays with Cyp1B1-IN-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes.[1][2] It is involved in the metabolism of a wide range of endogenous and exogenous compounds, including procarcinogens and steroid hormones.[2][3][4] Notably, CYP1B1 is overexpressed in a variety of human tumors, making it a compelling target for cancer therapy and diagnostics.[5] Inhibitors of CYP1B1 are valuable tools for studying its physiological functions and for developing novel anti-cancer agents.

Cyp1B1-IN-6 is a fluorescent molecular probe that also acts as an inhibitor of CYP1B1 activity.[6] Its dual nature allows for both the modulation of CYP1B1 function and the visualization of its localization in in vitro systems. These application notes provide detailed protocols for utilizing this compound and other CYP1B1 inhibitors in various in vitro assays to characterize their effects on enzyme activity, cell viability, and downstream signaling pathways.

Quantitative Data: Potency of Selected CYP1B1 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known CYP1B1 inhibitors to provide a comparative context for the potency of novel compounds like this compound.

| Inhibitor | IC50 (CYP1B1) | Selectivity Notes | Reference |

| Cyp1B1-IN-1 | 0.49 nM | Selective inhibitor. | [7] |

| PROTAC CYP1B1 degrader-1 | 95.1 nM | Degrades CYP1B1 protein. IC50 for CYP1A2 is 9838.6 nM. | [8] |

| α-Naphthoflavone | 5 nM | Also inhibits CYP1A2 (IC50 = 6 nM) and CYP1A1 (IC50 = 60 nM). | [9] |

| 2,4,3′,5′-Tetramethoxystilbene (TMS) | 6 nM | Over 50-fold more selective for CYP1B1 than CYP1A1 and 500-fold more than CYP1A2. | [9] |

| 3,5,7-Trihydroxyflavone (Galangin) | 3 nM | Potent flavonoid-based inhibitor. | [10] |

Experimental Protocols

CYP1B1 Enzyme Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the inhibitory activity of compounds like this compound on CYP1B1 enzymatic activity using a commercially available luminescent assay system.

Materials:

-

Recombinant human CYP1B1 enzyme

-

P450-Glo™ CYP1B1 Assay Kit (or similar)

-

This compound or other test inhibitors

-

White, opaque 96-well microplates

-

Luminometer

Protocol:

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions for the P450-Glo™ assay kit. This typically includes reconstituting the luciferin-based substrate and the detection reagent.

-

Inhibitor Dilution: Prepare a serial dilution of this compound or the test compound in an appropriate solvent (e.g., DMSO) and then dilute further in the reaction buffer to the desired final concentrations. Include a vehicle control (solvent only).

-

Reaction Setup:

-

To each well of a 96-well plate, add the reaction buffer.

-

Add the test inhibitor at various concentrations or the vehicle control.

-

Add the recombinant human CYP1B1 enzyme.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

-

Initiate Reaction: Add the luciferin-based substrate to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Detection:

-

Add the luciferin detection reagent to each well to stop the reaction and generate the luminescent signal.

-

Incubate at room temperature for 20 minutes to stabilize the signal.

-

-

Measurement: Read the luminescence using a plate luminometer.

-

Data Analysis:

-

Subtract the background luminescence (wells with no enzyme).

-

Normalize the data to the vehicle control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value using a suitable non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope).

-

Cell Viability/Proliferation Assay (MTS/CCK-8)

This protocol assesses the effect of this compound on the viability and proliferation of cancer cells that overexpress CYP1B1.

Materials:

-

Cancer cell line known to express CYP1B1 (e.g., MCF-7, PC-3)

-

Complete cell culture medium

-

This compound

-

MTS or CCK-8 cell proliferation assay kit

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the complete cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of the inhibitor. Include a vehicle control.

-

-

Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

Assay:

-

Add the MTS or CCK-8 reagent to each well according to the manufacturer's protocol.

-

Incubate for 1-4 hours at 37°C.

-

-

Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (medium only).

-

Express the results as a percentage of the vehicle-treated control cells.

-

Plot cell viability against the inhibitor concentration to determine the effect on cell growth.

-

Western Blotting for Downstream Signaling Proteins

This protocol is used to investigate the effect of this compound on the expression of proteins in signaling pathways regulated by CYP1B1, such as the Wnt/β-catenin pathway.[6]

Materials:

-

Cancer cell line expressing CYP1B1

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-CYP1B1, anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Culture cells in 6-well plates and treat with this compound at the desired concentration for a specific time (e.g., 24 or 48 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Collect the lysates and centrifuge to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatants using a BCA assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the ECL substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Use a loading control like GAPDH or β-actin to ensure equal protein loading.

-

Visualizations

Signaling Pathway

Caption: CYP1B1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: General experimental workflow for in vitro characterization of this compound.

References

- 1. genecards.org [genecards.org]

- 2. CYP1B1 - Wikipedia [en.wikipedia.org]

- 3. uniprot.org [uniprot.org]

- 4. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]

- 5. Development of an in vitro model to screen CYP1B1-targeted anticancer prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. PROTAC CYP1B1 degrader-1 | TargetMol [targetmol.com]

- 9. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for Live-Cell Imaging with a Selective CYP1B1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes, which are involved in the metabolism of a wide range of endogenous and exogenous compounds. Notably, CYP1B1 is overexpressed in a variety of human tumors, playing a crucial role in the metabolic activation of procarcinogens and contributing to cancer cell proliferation and metastasis.[1] Its preferential expression in tumor cells makes it an attractive target for the development of targeted cancer therapies.[1]

These application notes provide a comprehensive guide for utilizing a selective CYP1B1 inhibitor, hypothetically named Cyp1B1-IN-6 , in live-cell imaging studies. The protocols outlined below are designed to enable researchers to visualize and quantify the dynamic cellular processes modulated by CYP1B1 activity in real-time. By inhibiting CYP1B1, researchers can investigate its role in signaling pathways, such as the Wnt/β-catenin pathway and the epithelial-mesenchymal transition (EMT), providing valuable insights into cancer biology and aiding in the development of novel therapeutics.

Mechanism of Action